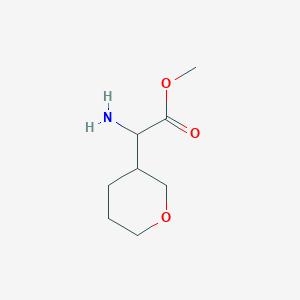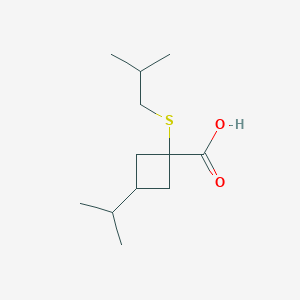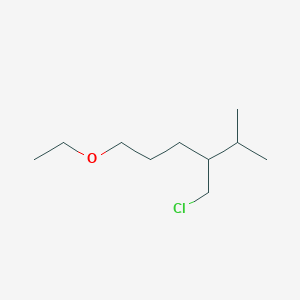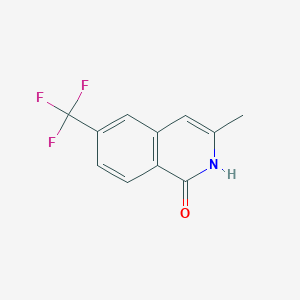
3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and a methyl group attached to an isoquinolinone core, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced monitoring techniques ensures consistent quality and high production rates.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique properties make it useful in probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and chemical processes, leveraging its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-6-(trifluoromethyl)-1(2H)-quinolinone
- 3-Methyl-6-(trifluoromethyl)-1(2H)-pyridinone
- 3-Methyl-6-(trifluoromethyl)-1(2H)-benzoxazinone
Uniqueness
Compared to similar compounds, 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone stands out due to its specific structural arrangement, which imparts unique chemical reactivity and physical properties. The presence of both trifluoromethyl and methyl groups on the isoquinolinone core enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C11H8F3NO |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
3-methyl-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H8F3NO/c1-6-4-7-5-8(11(12,13)14)2-3-9(7)10(16)15-6/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
RWAQBZPSIPGKJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2)C(F)(F)F)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


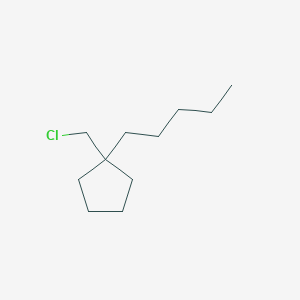
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide](/img/structure/B13641960.png)
![N-Ethyl[1,1'-biphenyl]-2-amine](/img/structure/B13641964.png)
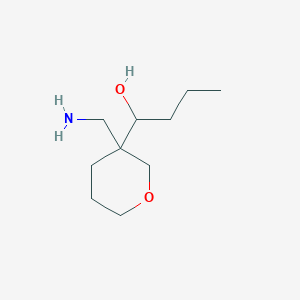
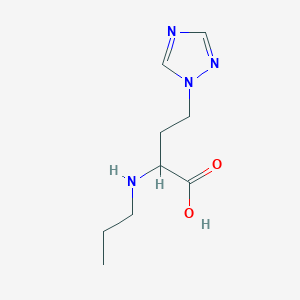

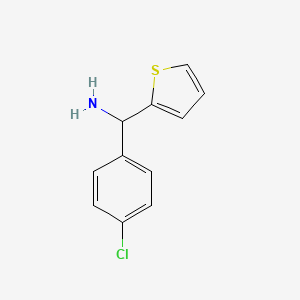
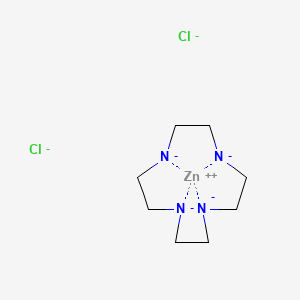
![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13641997.png)
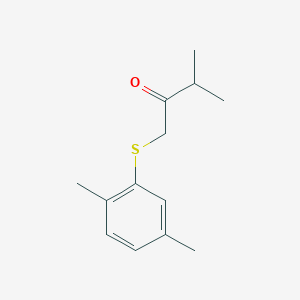
![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)
